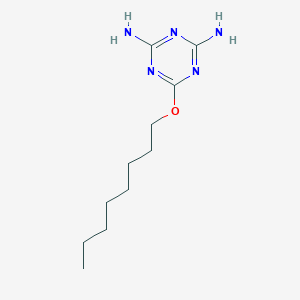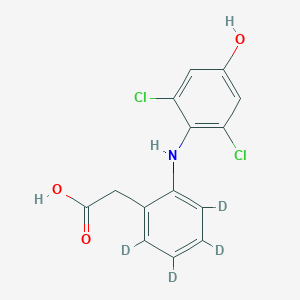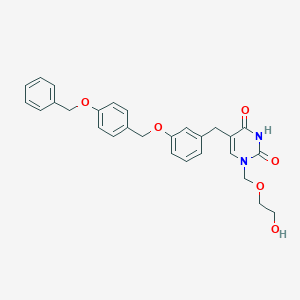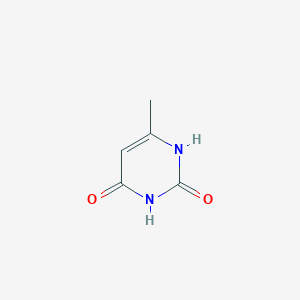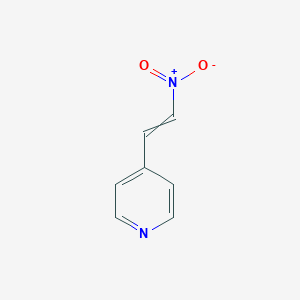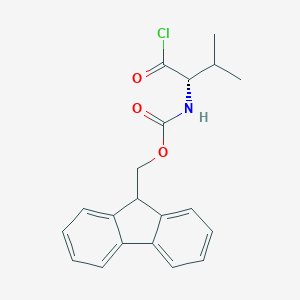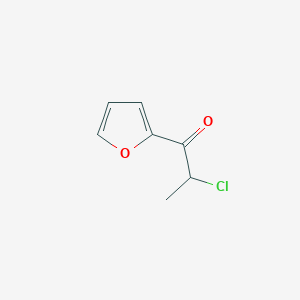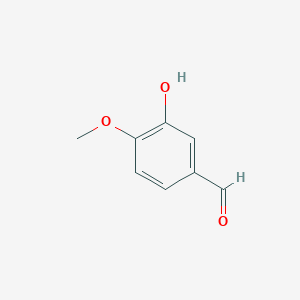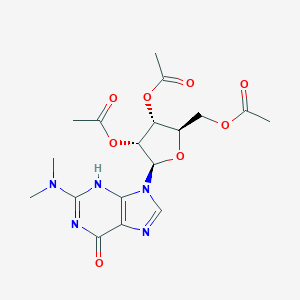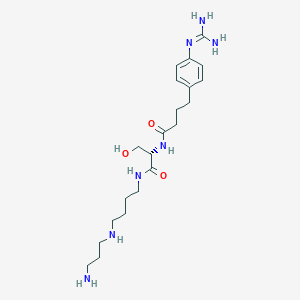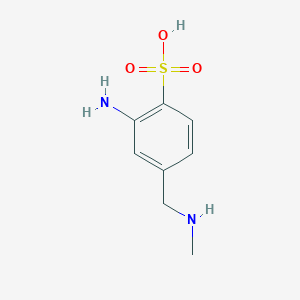![molecular formula C13H12N2O5 B020090 2-[(4,6-二甲氧基嘧啶-2-基)氧基]苯甲酸 CAS No. 110284-78-1](/img/structure/B20090.png)
2-[(4,6-二甲氧基嘧啶-2-基)氧基]苯甲酸
科学研究应用
依维莫司具有广泛的科学研究应用:
化学: 用作研究 mTOR 抑制及其对细胞过程影响的模型化合物。
生物学: 研究其在自噬、凋亡和细胞周期调控中的作用。
医学: 广泛研究其在癌症治疗、器官移植和神经退行性疾病中的治疗潜力。
工业: 用于开发新的药物,以及作为药物测试中的参考化合物 .
作用机制
依维莫司通过高亲和力与 FK506 结合蛋白-12 (FKBP-12) 结合,形成抑制 mTOR 激活的药物复合物来发挥作用。这种抑制阻断了参与细胞生长、增殖和存活的下游信号通路。 主要分子靶标包括 mTORC1 复合物,该复合物调节蛋白质合成和自噬 .
类似化合物:
雷帕霉素: 依维莫司的母体化合物,也是一种 mTOR 抑制剂。
替西罗莫司: 另一种具有类似 mTOR 抑制特性的雷帕霉素衍生物。
西罗莫司: 主要用作器官移植中的免疫抑制剂
依维莫司的独特之处: 依维莫司的独特之处在于其增强的药代动力学特性,使其更适合口服给药。 与类似物相比,它还具有更广泛的治疗应用范围,尤其是在肿瘤学领域 .
生化分析
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available data on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available data on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available data on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available data on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
There is no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 依维莫司是雷帕霉素的衍生物。合成涉及修饰雷帕霉素,在 40-O 位置引入 2-羟乙基。 这种修饰增强了其药代动力学特性,使其更适合口服给药 .
工业生产方法: 依维莫司的工业生产涉及通过大型发酵生产雷帕霉素,然后化学修饰获得依维莫司。 该过程包括几个纯化步骤,以确保最终产品的纯度和稳定性 .
化学反应分析
反应类型: 依维莫司会发生各种化学反应,包括:
氧化: 依维莫司在特定条件下可以被氧化,导致形成羟基化代谢物。
还原: 还原反应不太常见,但可以在某些条件下发生。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和各种过氧化物。
还原: 可以使用硼氢化钠等还原剂。
取代: 取代反应通常涉及胺或醇等亲核试剂.
主要形成的产物: 这些反应形成的主要产物包括羟基化衍生物、依维莫司的还原形式以及具有不同官能团的取代类似物 .
相似化合物的比较
Rapamycin: The parent compound of Everolimus, also an mTOR inhibitor.
Temsirolimus: Another derivative of rapamycin with similar mTOR inhibitory properties.
Sirolimus: Used primarily as an immunosuppressant in organ transplantation
Uniqueness of Everolimus: Everolimus is unique due to its enhanced pharmacokinetic properties, making it more suitable for oral administration. It also has a broader range of therapeutic applications compared to its analogs, particularly in oncology .
属性
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNHFDQZKAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149195 | |
| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110284-78-1 | |
| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110284781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid exert its herbicidal effect?
A1: The research paper describes 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid derivatives as potent ALS inhibitors []. ALS, or Acetolactate Synthase, is a key enzyme in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, these compounds disrupt amino acid production, leading to the inhibition of plant growth and ultimately causing plant death. This mechanism of action makes them effective herbicides.
Q2: What is the structural significance of the imino ester derivatives of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid in terms of herbicidal activity?
A2: The research highlights the synthesis of various imino ester derivatives of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, represented by the general formula I in the paper []. These derivatives explore different substituents (Q, R, R1, R2) attached to the core structure. This structure-activity relationship (SAR) study suggests that modifications to these substituents can influence the herbicidal potency, selectivity towards different weed species (annual vs. perennial), and even the safety profile towards crops.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


